Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate
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Overview
Description
Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxyphenyl groups attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate typically involves the reaction of dimethyl malonate with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2-bis[2-(4-methoxyphenyl)-2-oxoethyl]malonate
- Bis[2-(4-methoxyphenyl)-2-oxoethyl]malonic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate is unique due to its specific structural features, which confer distinct reactivity and properties. Its methoxyphenyl groups and propanedioate backbone make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
485819-17-8 |
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Molecular Formula |
C23H24O8 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
dimethyl 2,2-bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate |
InChI |
InChI=1S/C23H24O8/c1-28-17-9-5-15(6-10-17)19(24)13-23(21(26)30-3,22(27)31-4)14-20(25)16-7-11-18(29-2)12-8-16/h5-12H,13-14H2,1-4H3 |
InChI Key |
VZJYCNRGUSIILQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=C(C=C2)OC)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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